molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No. B1266988
CAS RN: 14467-69-7
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Patent
US04820866

Procedure details

183 g (1 mol) 1-(2-hydroxyethoxy)-4-nitro-benzene, 173.3 g (1.1 mols) 4-nitrochlorobenzene and 70 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
173.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.[N+:14]([C:17]1[CH:22]=[CH:21][C:20](Cl)=[CH:19][CH:18]=1)([O-:16])=[O:15].[OH-].[Na+]>CS(C)=O>[N+:11]([C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][CH2:2][O:1][C:20]2[CH:21]=[CH:22][C:17]([N+:14]([O-:16])=[O:15])=[CH:18][CH:19]=2)=[CH:10][CH:9]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
183 g
Type
reactant
Smiles
OCCOC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
173.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OCCOC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.